molecular formula C17H26ClN5O3S B14933230 [1-(6-Chloropyridazin-3-yl)piperidin-4-yl][4-(propan-2-ylsulfonyl)piperazin-1-yl]methanone

[1-(6-Chloropyridazin-3-yl)piperidin-4-yl][4-(propan-2-ylsulfonyl)piperazin-1-yl]methanone

Cat. No.: B14933230
M. Wt: 415.9 g/mol
InChI Key: QXYPQOOKZFZKRY-UHFFFAOYSA-N
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Description

[1-(6-Chloro-3-pyridazinyl)-4-piperidyl][4-(isopropylsulfonyl)piperazino]methanone: is a complex organic compound that features a pyridazine ring substituted with a chlorine atom, a piperidine ring, and a piperazine ring with an isopropylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-chloro-3-pyridazinyl)-4-piperidyl][4-(isopropylsulfonyl)piperazino]methanone typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Chlorination: The pyridazine ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Piperidine Ring Formation: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.

    Piperazine Ring Introduction: The piperazine ring with an isopropylsulfonyl group is introduced through a coupling reaction with the chlorinated pyridazine intermediate.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings.

    Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.

    Substitution: The chlorine atom on the pyridazine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Products may include N-oxides or sulfoxides.

    Reduction: Products may include dihydropyridazine derivatives.

    Substitution: Products vary depending on the nucleophile used, leading to a wide range of substituted pyridazine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or conductivity.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms and developing pharmaceuticals.

    Receptor Binding: It can be used in receptor binding studies to understand the interaction between drugs and their targets.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation or receptor malfunction.

Industry:

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, facilitating the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of [1-(6-chloro-3-pyridazinyl)-4-piperidyl][4-(isopropylsulfonyl)piperazino]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to downstream effects on cellular pathways, ultimately influencing biological processes such as cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

  • 1-(6-Chloro-3-pyridazinyl)-4-piperidinecarboxamide
  • 1-(6-Chloro-3-pyridazinyl)-4-piperidinol
  • 1-(6-Chloro-3-pyridazinyl)-4-piperidinecarboxylic acid

Comparison:

  • Structural Differences: While these compounds share the pyridazine and piperidine rings, they differ in the substituents attached to these rings. For example, the presence of a carboxamide, carboxylic acid, or hydroxyl group can significantly alter their chemical properties and reactivity.
  • Unique Features: The isopropylsulfonyl group in [1-(6-chloro-3-pyridazinyl)-4-piperidyl][4-(isopropylsulfonyl)piperazino]methanone imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C17H26ClN5O3S

Molecular Weight

415.9 g/mol

IUPAC Name

[1-(6-chloropyridazin-3-yl)piperidin-4-yl]-(4-propan-2-ylsulfonylpiperazin-1-yl)methanone

InChI

InChI=1S/C17H26ClN5O3S/c1-13(2)27(25,26)23-11-9-22(10-12-23)17(24)14-5-7-21(8-6-14)16-4-3-15(18)19-20-16/h3-4,13-14H,5-12H2,1-2H3

InChI Key

QXYPQOOKZFZKRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)N1CCN(CC1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)Cl

Origin of Product

United States

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